molecular formula C23H21ClN4O5S B6576776 2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide CAS No. 393834-75-8

2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide

Cat. No. B6576776
CAS RN: 393834-75-8
M. Wt: 501.0 g/mol
InChI Key: NVUGFBSYFMKWMG-UHFFFAOYSA-N
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Description

“2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide” is a chemical compound with the molecular formula C12H8ClN3O3 . It is a non-polymer and has a molecular weight of 277.663 . This compound is an important intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride at 100-105°C for 5 hours . The phosphorus oxychloride is then recovered by distillation under reduced pressure, and the remainder is slowly poured into ice water, fully stirred, and then neutralized to a pH of 8-9 with a 40wt% aqueous sodium hydroxide solution .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the isomeric SMILES string: c1cc(c(cc1N+[O-])C(=O)Nc2ccncc2)Cl . This indicates that the molecule contains a chloro group (Cl), a nitro group (N+[O-]), and a benzamide group (C(=O)Nc2ccncc2) attached to a benzene ring.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.663 and is a non-polymer . It has 27 atoms, 0 chiral atoms, and 28 bonds, with 12 of these being aromatic bonds . Its formal charge is 0 .

Scientific Research Applications

Suzuki–Miyaura Coupling Reagent

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups catalyzed by palladium2-Chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide serves as a boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Pharmaceutical Intermediates

This compound finds use as a pharmaceutical intermediate. Its unique structure may contribute to the development of novel drugs or therapeutic agents . Researchers explore its potential in drug discovery and optimization.

Trifluoromethyl Group Modification

The introduction of trifluoromethyl (CF~3~) groups into organic molecules can enhance their biological activity. For instance, a molecule containing a CF3 group attached to a tertiary stereogenic center exhibited improved drug potency by lowering the pKa of a cyclic carbamate through hydrogen bonding interactions with proteins . Investigating similar modifications with our compound could yield promising results.

Synthesis of Piperazine Derivatives

2-Chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide: serves as a starting material for synthesizing 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates . These derivatives may have applications in medicinal chemistry or materials science.

properties

IUPAC Name

2-chloro-5-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O5S/c24-21-11-8-18(28(30)31)14-20(21)23(29)26-17-6-9-19(10-7-17)34(32,33)27-13-2-1-5-22(27)16-4-3-12-25-15-16/h3-4,6-12,14-15,22H,1-2,5,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUGFBSYFMKWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide

Synthesis routes and methods

Procedure details

A 220 mg portion of 2-chloro-5-nitrobenzoyl chloride was added to a pyridine solution (10 ml) of 318 mg of 4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}aniline and stirred overnight at room temperature. After stirring at 50° C. for 4 hours, 220 mg of 2-chloro-5-nitrobenzoyl chloride was further added thereto and stirred at 50° C. for 2 hours. Ethyl acetate and water were added thereto to carry out layer separation operation, and the organic layer was washed with saturated sodium chloride aqueous solution. After drying with anhydrous sodium sulfate, this was concentrated under a reduced pressure and the thus obtained residue was purified by a silica gel column chromatography using chloroform:methanol (98:2) as the elution solvent, thereby obtaining 426 mg of 2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide as colorless crystals.
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